molecular formula C29H27NO5 B14111707 2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14111707
M. Wt: 469.5 g/mol
InChI Key: WBNUUFMNQMOJEY-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound belonging to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves a multicomponent reaction. One efficient method involves the reaction of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, benzaldehyde, and benzylamine under mild conditions. This process is compatible with a wide range of substituents and allows for the practical synthesis of the compound with a broad range of substituents .

Industrial Production Methods

The products can be easily isolated by crystallization without the use of chromatography, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-Methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C29H27NO5

Molecular Weight

469.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C29H27NO5/c1-3-17-34-22-8-6-7-20(18-22)26-25-27(31)23-9-4-5-10-24(23)35-28(25)29(32)30(26)16-15-19-11-13-21(33-2)14-12-19/h4-14,18,26H,3,15-17H2,1-2H3

InChI Key

WBNUUFMNQMOJEY-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=CC=CC=C5C3=O

Origin of Product

United States

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